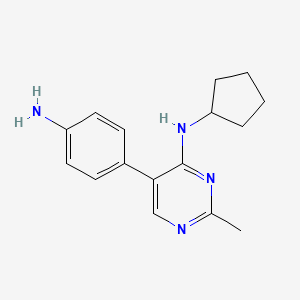

5-(4-Aminophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine

Description

5-(4-Aminophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a cyclopentylamino group at position 4, a methyl group at position 2, and a 4-aminophenyl substituent at position 3. This compound serves as a key intermediate in synthesizing bioactive molecules, particularly acylthiourea derivatives with demonstrated herbicidal and fungicidal activities . Its synthesis typically involves reacting 5-(4-aminophenyl)-hydantoin with acyl isothiocyanates in acetonitrile, followed by purification via recrystallization .

Propriétés

Numéro CAS |

917896-24-3 |

|---|---|

Formule moléculaire |

C16H20N4 |

Poids moléculaire |

268.36 g/mol |

Nom IUPAC |

5-(4-aminophenyl)-N-cyclopentyl-2-methylpyrimidin-4-amine |

InChI |

InChI=1S/C16H20N4/c1-11-18-10-15(12-6-8-13(17)9-7-12)16(19-11)20-14-4-2-3-5-14/h6-10,14H,2-5,17H2,1H3,(H,18,19,20) |

Clé InChI |

HTCAUMSQWYVCFC-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzonitrile with cyclopentanone in the presence of a base to form an intermediate, which is then reacted with 2-methylpyrimidine under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis, making it feasible for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Aminophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are typical reagents.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

5-(4-Aminophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 5-(4-Aminophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparaison Avec Des Composés Similaires

Substitution Patterns and Physicochemical Properties

Pyrimidine derivatives with variations in substituents exhibit distinct physicochemical and biological properties. Below is a comparison with structurally related compounds:

Impact of Substituents on Bioactivity

- Aminophenyl Group: The 4-aminophenyl moiety in the reference compound contributes to herbicidal and fungicidal activities, likely through hydrogen bonding with biological targets .

- Electron-Withdrawing Groups: Trifluoromethyl (CF₃) and nitro (NO₂) substituents enhance antibacterial potency by increasing lipophilicity and interaction with microbial enzymes .

- Halogen Substitutions: Fluorine and chlorine atoms improve metabolic stability and target affinity, as seen in derivatives with 4-fluoroanilino and 4-chlorophenyl groups .

Herbicidal and Fungicidal Activity

- 5-(4-Aminophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine: Exhibits 87–94% inhibition against B. campestris and 71–79% against F. oxysporum in greenhouse trials .

- Acylthiourea Derivatives : Analogues with hydantoin or thiohydantoin moieties show enhanced selectivity, with 100% efficacy against B. campestris in some cases .

Antibacterial Activity

- Trifluoromethyl Derivative : Demonstrates broad-spectrum activity against Gram-negative and Gram-positive bacteria, attributed to the CF₃ group’s electronic effects .

- Schiff Base Analogues: Derivatives synthesized from 5-(4-aminophenyl)-triazole-thione show significant antiproliferative activity against Acinetobacter calcoaceticus .

Activité Biologique

5-(4-Aminophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with biological targets, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : C16H20N4

- Molecular Weight : 268.36 g/mol

The structure includes a pyrimidine ring substituted with an amine group and a cyclopentyl group, which enhances its reactivity and potential interactions with various biological targets.

Research indicates that 5-(4-Aminophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine exhibits significant biological activity, particularly in inhibiting specific enzymes or receptors involved in critical signaling pathways. Its structural similarity to known inhibitors suggests potential efficacy against conditions like cancer and inflammatory diseases. Notably, compounds with similar structures have been studied for their ability to inhibit Janus kinase (JAK) enzymes, which are crucial in immune response and cell proliferation.

Biological Activity Overview

The compound's biological activity can be summarized as follows:

| Biological Activity | Target | Effect |

|---|---|---|

| JAK Inhibition | JAK1/JAK2 | Potential antitumor effects |

| Enzyme Inhibition | Various kinases | Modulation of signaling pathways |

| Antiproliferative | Cancer cells | Induction of apoptosis |

Case Studies

- JAK Inhibition : A study demonstrated that derivatives of pyrimidine compounds similar to 5-(4-Aminophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine effectively inhibited JAK1 and JAK2, leading to reduced proliferation of cancer cells in vitro. The mechanism involved blocking the phosphorylation of STAT proteins, which are essential for cell growth signaling.

- Cytotoxicity Against Cancer Cells : In another case study, the compound exhibited cytotoxic effects on leukemia cell lines, with IC50 values indicating significant potency compared to established chemotherapeutic agents. The structure–activity relationship analysis revealed that modifications to the cyclopentyl group influenced the overall efficacy against cancer cells .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique structural features and biological activities of 5-(4-Aminophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine relative to other compounds:

| Compound Name | Structural Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| Ruxolitinib | Pyrrolopyrimidine | JAK1/JAK2 inhibitor | First-in-class JAK inhibitor |

| Fedratinib | Pyrimidine derivative | JAK2 inhibitor | Selective for JAK2 over JAK1 |

| Imatinib | Phenylaminopyrimidine | BCR-ABL inhibitor | Targeted therapy for chronic myeloid leukemia |

| 5-(4-Aminophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine | Pyrimidine with cyclopentyl and amino groups | Potential kinase inhibition | Unique cyclopentyl substitution enhancing selectivity |

This table illustrates how the unique combination of a cyclopentyl group and a 4-amino substituent may enhance binding affinity and selectivity towards specific biological targets compared to other known inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.